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Compound of Interest

Compound Name: Lanthanum isopropoxide

Cat. No.: B101173

For Researchers, Scientists, and Drug Development Professionals

Lanthanum (111) isopropoxide emerges as a versatile and potent precursor in the realm of
asymmetric catalysis, a cornerstone of modern synthetic chemistry and drug development. Its
ability to form chiral complexes in situ facilitates a range of enantioselective transformations
with high efficiency and stereocontrol. This document provides detailed application notes and
experimental protocols for key reactions catalyzed by lanthanum isopropoxide-based
systems, offering a practical guide for researchers in the synthesis of enantiomerically enriched
molecules.

Asymmetric Epoxidation of a,B-Unsaturated
Ketones

The enantioselective epoxidation of a,B-unsaturated ketones is a fundamental transformation in
organic synthesis, yielding chiral epoxides that are valuable building blocks for a variety of
pharmaceuticals. A highly effective catalytic system for this reaction can be generated in situ
from lanthanum isopropoxide, a chiral ligand such as (R)-BINOL, and a phosphine oxide
additive. This self-organized complex demonstrates remarkable activity and enantioselectivity
across a range of substrates.

Quantitative Data
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2- tert-Butyl
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e

Experimental Protocol: Asymmetric Epoxidation of

Chalcone

Materials:

o Lanthanum (lIl) isopropoxide [La(O-i-Pr)s]

(R)-(+)-1,1'-Bi(2-naphthol) [(R)-BINOL]

Triphenylphosphine oxide (PhsPO)

Chalcone

Cumene hydroperoxide (80% in cumene)
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Anhydrous tetrahydrofuran (THF)

4 A Molecular sieves

Procedure:

To a flame-dried Schlenk flask under an argon atmosphere, add (R)-BINOL (0.025 mmol)
and triphenylphosphine oxide (0.025 mmol).

Add anhydrous THF (1.0 mL) and stir the mixture at room temperature for 30 minutes.

To this solution, add a solution of lanthanum isopropoxide (0.025 mmol) in anhydrous THF
(0.5 mL) and stir for another 30 minutes.

Add powdered 4 A molecular sieves (100 mg) and stir the suspension for 1 hour at room
temperature.

Cool the mixture to 0 °C and add a solution of chalcone (0.5 mmol) in anhydrous THF (1.0
mL).

Add cumene hydroperoxide (0.6 mmol) dropwise to the reaction mixture.
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium
thiosulfate (5 mL).

Extract the mixture with ethyl acetate (3 x 10 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel (hexanes/ethyl
acetate = 10:1) to afford the corresponding epoxide.

Determine the enantiomeric excess by chiral HPLC analysis.

Experimental Workflow
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Workflow for Asymmetric Epoxidation

Catalytic 1,4-Addition of Malonates to Enones
(Michael Addition)

The asymmetric Michael addition is a powerful C-C bond-forming reaction. Lanthanum
isopropoxide, in combination with a chiral ligand, can catalyze the enantioselective addition of
malonates to cyclic and acyclic enones.[1]
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Substrate Chiral .
Entry Malonate . Yield (%) ee (%)
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2- (S,S)-phenyl-
Dimethyl )
1 Cyclohexen- linked- 95 92
malonate )
1l-one binaphthol
2- S,S)-phenyl-
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2 Cyclopenten- linked- 93 90
malonate i
1-one binaphthol
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3 Chalcone linked- 88 85
malonate )
binaphthol

Experimental Protocol: Asymmetric Michael Addition to
2-Cyclohexen-1-one

Materials:

Procedure:

2-Cyclohexen-1-one

Dimethyl malonate

Anhydrous toluene

4 A Molecular sieves

Lanthanum (I11) isopropoxide [La(O-i-Pr)s]

(S,S)-phenyl-linked-binaphthol

 In a flame-dried Schlenk flask under an argon atmosphere, add (S,S)-phenyl-linked-

binaphthol (0.03 mmol) and lanthanum isopropoxide (0.03 mmol).
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Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 1 hour to form
the catalyst complex.

Add 4 A molecular sieves (100 mg) and continue stirring for another 30 minutes.

Cool the mixture to -20 °C.

Add 2-cyclohexen-1-one (0.5 mmol) to the catalyst suspension.

Slowly add dimethyl malonate (0.6 mmol) dropwise over 10 minutes.

Stir the reaction mixture at -20 °C for 48 hours, monitoring the reaction by TLC.

Quench the reaction with a saturated aqueous solution of ammonium chloride (5 mL).
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 10 mL).

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and
concentrate in vacuo.

Purify the residue by flash column chromatography on silica gel (hexanes/ethyl acetate =
5:1) to yield the Michael adduct.

Determine the enantiomeric excess by chiral HPLC analysis.

Catalytic Cycle
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Proposed Catalytic Cycle for Michael Addition

Catalytic Allylation of Ketoimines

Lanthanum isopropoxide also serves as an effective co-catalyst in the copper-catalyzed
allylation of ketoimines, a valuable method for synthesizing chiral amines.[2] While lanthanum
isopropoxide itself does not induce high enantioselectivity in this specific reaction, its
presence is crucial for achieving high yields in the racemic version, which was a foundational
study for the development of the highly enantioselective variant using a different co-catalyst.

Quantitative Data (as a co-catalyst)
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Ketoimine Primary .
Entry Co-catalyst Yield (%)
Substrate Catalyst
N- :
_ CuF-3PPhs (1 La(O-i-Pr)s (1.5
1 Benzylideneacet 95
o mol%) mol%)
ophenone imine
N-(4-
) Chlorobenzyliden  CuF-3PPhs (1 La(O-i-Pr)s (1.5 92
e)acetophenone mol%) mol%)
imine
N-(4-
3 Methoxybenzylid  CuF-3PPhs (1 La(O-i-Pr)s (1.5 96
ene)acetopheno mol%) mol%)
ne imine

Experimental Protocol: Allylation of N-

Benzylideneacetophenone imine

Materials:

Procedure:

Copper (1) fluoride-triphenylphosphine complex (CuF-3PPhs)

Lanthanum (I11) isopropoxide [La(O-i-Pr)s]

N-Benzylideneacetophenone imine

Allylboronic acid pinacol ester

Anhydrous tetrahydrofuran (THF)

e To a flame-dried Schlenk tube under an argon atmosphere, add CuF-3PPhs (0.005 mmol)

and lanthanum isopropoxide (0.0075 mmol).

e Add anhydrous THF (1.0 mL) and stir the suspension at room temperature for 15 minutes.
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e Add a solution of N-benzylideneacetophenone imine (0.5 mmol) in anhydrous THF (1.0 mL).
« Add allylboronic acid pinacol ester (0.75 mmol) to the reaction mixture.

 Stir the reaction at room temperature for 24 hours.

e Quench the reaction with 1 M HCI (5 mL) and stir for 30 minutes.

» Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

o Extract with ethyl acetate (3 x 10 mL).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

 Purify the crude product by flash column chromatography on silica gel to afford the
homoallylic amine.

Logical Relationship of Catalytic System
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Role of La(O-i-Pr)s in Allylation

Note on Safety and Handling: Lanthanum isopropoxide is moisture-sensitive. All

manipulations should be carried out under an inert atmosphere (argon or nitrogen) using

standard Schlenk techniques or in a glovebox. Anhydrous solvents are essential for optimal

results.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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